2-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12527733 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Metabolic Studies
Cytochrome P450 Enzymes in Drug Metabolism : Research on a novel antidepressant identified the role of various cytochrome P450 enzymes in its oxidative metabolism, highlighting the intricate processes involving the metabolism of complex compounds, which could be related to the metabolic pathways of the specified compound (Hvenegaard et al., 2012).
Synthesis and Antimicrobial Activities
Novel 1,2,4-Triazole Derivatives : The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, providing insights into the design and synthesis of molecules with potential antibacterial properties, which may include derivatives of the specified compound (Bektaş et al., 2010).
Imaging and Diagnostic Probes
PET Imaging Probes : The development of a novel PET probe for imaging the enzyme PIM1 demonstrates the application of complex molecules in creating diagnostic tools for medical imaging, potentially relevant to derivatives of the specified compound (Gao et al., 2013).
Catalysis and Chemical Transformations
Catalytic Applications : Studies on half-sandwich Ruthenium(II) complexes with triazole-based ligands revealed insights into catalytic oxidation and hydrogenation, which could be extrapolated to the reactivity and potential catalytic applications of the specified compound or its derivatives (Saleem et al., 2013).
Environmental and Material Sciences
Carbon Dioxide Capture : Research on piperazine solutions for carbon dioxide capture highlighted the chemical's stability and resistance to degradation, suggesting the importance of structural derivatives in environmental applications, such as enhanced CO2 absorption technologies (Freeman et al., 2010).
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-17-9-11-18(12-10-17)15(20)7-4-8-19-16(21)13-5-2-3-6-14(13)24(19,22)23/h2-3,5-6H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNHXLJFPJDJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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